molecular formula C18H29Cl2NO B1423961 3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220030-65-8

3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1423961
CAS No.: 1220030-65-8
M. Wt: 346.3 g/mol
InChI Key: QHFIUYHUVJFPLH-UHFFFAOYSA-N
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Description

3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C18H29Cl2NO It is known for its unique structure, which includes a piperidine ring and a phenoxy group substituted with a chloro and tert-pentyl group

Preparation Methods

The synthesis of 3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps, including the formation of the phenoxy intermediate and subsequent coupling with the piperidine moiety. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4-(tert-pentyl)phenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Coupling with Piperidine: The phenoxy intermediate is then coupled with piperidine under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the phenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool in biomedical research.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and phenoxy group play crucial roles in its binding to target proteins or receptors. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:

    3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline: This compound shares a similar phenoxy moiety but differs in the presence of an aniline group instead of a piperidine ring.

    2-Chloro-4-(tert-pentyl)phenol: This is a precursor in the synthesis of the target compound and shares the phenoxy moiety with a chloro and tert-pentyl substitution.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO.ClH/c1-4-18(2,3)15-7-8-17(16(19)12-15)21-11-9-14-6-5-10-20-13-14;/h7-8,12,14,20H,4-6,9-11,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFIUYHUVJFPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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